molecular formula C32H24O3 B11168533 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11168533
M. Wt: 456.5 g/mol
InChI Key: OWJVVLXKNUEZOB-UHFFFAOYSA-N
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Description

6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and biphenyl derivatives with furochromene precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-3-(4-methylphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
  • 6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group, in particular, may enhance its biological activity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C32H24O3

Molecular Weight

456.5 g/mol

IUPAC Name

6-benzyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C32H24O3/c1-20-26-18-28-29(25-15-13-24(14-16-25)23-11-7-4-8-12-23)19-34-30(28)21(2)31(26)35-32(33)27(20)17-22-9-5-3-6-10-22/h3-16,18-19H,17H2,1-2H3

InChI Key

OWJVVLXKNUEZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CC6=CC=CC=C6

Origin of Product

United States

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